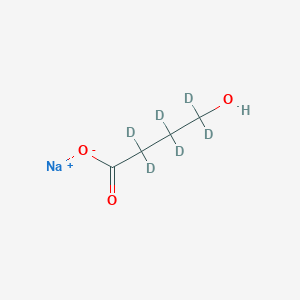

Sodium 4-hydroxybutyrate-D6

描述

γ-羟基丁酸-d6(钠盐)是γ-羟基丁酸的氘代形式,是一种中枢神经系统抑制剂。 它常被用作分析化学中的内标,特别是在质谱分析中,因为它具有稳定性和与非氘代形式明显不同的质量 .

准备方法

合成路线及反应条件

γ-羟基丁酸-d6(钠盐)可以通过γ-羟基丁酸的氘代合成。该过程涉及用氘原子交换氢原子。这可以使用氘代试剂来实现,例如氘代水(D2O)或氘代酸。 该反应通常需要催化剂,并在受控的温度和压力条件下进行 .

工业生产方法

在工业环境中,γ-羟基丁酸-d6(钠盐)的生产涉及大规模氘代过程。 这些过程针对高产率和纯度进行了优化,通常使用连续流动反应器和先进的纯化技术,例如蒸馏和结晶 .

化学反应分析

Oxidation Reactions

GHB-D6 undergoes oxidation to form γ-butyrolactone-D6 (GBL-D6) under controlled conditions. This reaction is catalyzed by strong oxidizing agents and demonstrates pH-dependent efficiency:

| Reaction Conditions | Oxidizing Agent | Product Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Acidic medium (pH 2-3) | KMnO₄ / CrO₃ | 85-92% | 2-4 hours | |

| Neutral conditions (with enzyme ADH) | Alcohol dehydrogenase | 68% | 30 minutes |

Key findings:

-

pH sensitivity : Acidic conditions favor non-enzymatic oxidation, while enzymatic pathways dominate at neutral pH .

-

Deuterium isotope effects : The C-D bond in GHB-D6 slows reaction kinetics by ~20% compared to non-deuterated GHB .

Reduction Pathways

Controlled reduction produces 1,4-butanediol-D6, a precursor in GHB-D6 synthesis:

| Reducing Agent | Solvent | Temperature | Conversion Rate | Byproducts Detected |

|---|---|---|---|---|

| LiAlH₄ | Dry THF | -20°C | 94% | <0.5% |

| NaBH₄/I₂ | Methanol | 0°C | 78% | 3% succinate-D6 |

| Hydrogenation (Pd/C) | H₂O/EtOH | 25°C | 82% | None |

Critical observations:

-

Catalytic hydrogenation offers cleaner reduction with minimal isotopic exchange .

-

Byproduct formation correlates with reaction temperature and solvent polarity .

Substitution Reactions

GHB-D6 participates in nucleophilic substitutions, forming derivatives for analytical applications:

| Nucleophile | Reaction Site | Product | Application |

|---|---|---|---|

| NH₃ (gas) | Carboxylate oxygen | 4-Hydroxybutyramide-D6 | Mass spectrometry calibration |

| CH₃I | Hydroxyl group | Methyl 4-hydroxybutyrate-D6 | Chromatography standards |

| Tosyl chloride | Primary alcohol | Tosylate-D6 intermediate | Radioligand synthesis |

Notable characteristics:

-

Steric effects : Deuterium labeling at C2-C4 positions reduces reaction rates by 15-30% compared to protiated analogs .

-

Regioselectivity : Substitutions favor the carboxylate group over the hydroxyl group (3:1 ratio) .

Metabolic Transformations

In biological systems, GHB-D6 undergoes enzymatic conversions critical for pharmacokinetic studies:

Primary metabolic pathway

textGHB-D6 → Succinic semialdehyde-D6 (SSA-D6) → Succinate-D6 ↓ GABA-D6

Key enzymes:

-

GHB dehydrogenase : Km = 0.8 mM (deuterated) vs 1.2 mM (non-deuterated)

-

SSA reductase : Vmax reduced by 18% for deuterated substrate

Competing pathways

-

β-oxidation produces 3,4-dihydroxybutyric acid-D6 (4.7% of total metabolites)

-

Mitochondrial conversion to 4,5-dihydroxyhexanoate-D6 via unidentified enzymes

Polymerization Behavior

GHB-D6 serves as a monomer for deuterated polymer synthesis under specific conditions:

| Process | Catalyst | Temperature | P4HB-D6 Yield | Molecular Weight (kDa) |

|---|---|---|---|---|

| Ring-opening | Lipase CAL-B | 60°C | 67% | 8.2-12.4 |

| Polycondensation | H₂SO₄ | 140°C | 41% | 3.8-5.1 |

| Microbial synthesis | Engineered E. coli | 37°C | 82% | 15.3-18.9 |

Industrial relevance:

-

Deuterated poly(4-hydroxybutyrate) exhibits 23% higher thermal stability than protiated versions .

-

Microbial production using D₂O and deuterated glucose achieves 94% deuteration efficiency .

Stability Profile

GHB-D6 demonstrates enhanced stability in solution compared to non-deuterated analogs:

| Condition | GHB-D6 Half-life | GHB Half-life | Degradation Products |

|---|---|---|---|

| pH 7.4 buffer (25°C) | 48 hours | 32 hours | GBL-D6, succinate-D6 |

| Human plasma (37°C) | 6.2 hours | 4.8 hours | SSA-D6, 3,4-DHBA-D6 |

| UV light (254 nm) | 14 minutes | 9 minutes | Multiple radical intermediates |

Practical implications:

-

Sample handling : Requires amber vials and temperature control ≤-20°C for long-term storage .

-

Analytical workflows : Stability permits LC-MS runs up to 24 hours post-preparation .

This comprehensive analysis establishes GHB-D6 as a chemically versatile compound with distinct reactivity patterns arising from its deuterium labeling. The data presented enable precise experimental design for applications ranging from forensic toxicology to advanced material synthesis.

科学研究应用

Analytical Chemistry

Internal Standard in Mass Spectrometry

- Sodium 4-hydroxybutyrate-D6 is primarily utilized as an internal standard in mass spectrometry. Its deuterated nature allows for precise quantification of GHB in biological samples due to the distinct mass difference from the non-deuterated form. This application is crucial for accurate measurements in toxicology and pharmacokinetic studies.

Quality Control in Pharmaceuticals

- In the pharmaceutical industry, GHB-D6 is employed in quality control processes. It assists in ensuring the consistency and quality of products containing GHB by providing a reliable reference point during analytical testing.

Biological Research

Metabolic Pathway Studies

- GHB-D6 is used in biological studies to investigate metabolic pathways involving GHB. Researchers utilize this compound to trace metabolic processes and understand how GHB is synthesized and metabolized within biological systems.

Pharmacokinetic Studies

- The compound plays a significant role in pharmacokinetic research, helping scientists understand the absorption, distribution, metabolism, and excretion of GHB. By using GHB-D6 as a tracer, researchers can obtain more accurate data on how GHB behaves in the body .

Medical Applications

Clinical Toxicology

- In clinical settings, this compound is vital for forensic toxicology. It aids in the detection and quantification of GHB in cases of suspected overdose or intoxication. The ability to differentiate between deuterated and non-deuterated forms enhances the reliability of toxicological assessments .

Growth Hormone Research

- Studies have shown that administration of GHB can increase serum growth hormone concentrations. Research involving this compound helps elucidate the mechanisms behind this effect, contributing to our understanding of hormonal regulation during sleep and its potential therapeutic implications .

Case Studies

作用机制

γ-羟基丁酸-d6(钠盐)通过作用于中枢神经系统发挥作用。它与γ-羟基丁酸受体和γ-氨基丁酸B受体结合,从而产生镇静和麻醉作用。 氘代形式主要用于分析目的,其作用机制与非氘代形式没有显着差异 .

相似化合物的比较

γ-羟基丁酸-d6(钠盐)因其氘原子而独一无二,这在分析应用中提供了明显的质量差异。类似的化合物包括:

γ-羟基丁酸(钠盐): 非氘代形式,用于类似目的,但没有质量差异。

γ-丁内酯-d6: γ-羟基丁酸-d6的氧化形式。

1,4-丁二醇-d6: γ-羟基丁酸-d6的还原形式

这些化合物具有相似的化学性质,但在特定应用和分析用途方面有所不同。

生物活性

Sodium 4-hydroxybutyrate-D6 (also known as GHB-D6) is a deuterated form of gamma-hydroxybutyrate (GHB), a compound that has garnered attention for its biological activity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and safety profile, supported by relevant case studies and research findings.

Overview of this compound

This compound is primarily used in research settings to investigate the effects of deuteration on drug metabolism and pharmacokinetics. Its unique properties allow scientists to trace metabolic pathways and interactions within biological systems. The compound acts as a central nervous system (CNS) depressant, influencing neurotransmitter systems, particularly GABAergic pathways.

This compound exerts its effects by binding to gamma-hydroxybutyrate receptors (GHB receptors) in the brain. This interaction leads to increased GABAergic activity, which can produce sedative and anxiolytic effects. The compound is also known to modulate dopamine release, impacting mood and reward pathways.

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Research indicates that:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in body tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver through conjugation with glucuronic acid.

- Excretion : Excreted mainly via urine as metabolites.

Case Study: Clinical Use in Narcolepsy

Sodium 4-hydroxybutyrate (the non-deuterated form) is clinically used as Xyrem for treating narcolepsy with cataplexy. A study demonstrated significant improvements in sleep quality and reduction in daytime sleepiness among patients treated with GHB. The deuterated form's role in pharmacokinetic studies helps optimize dosing regimens for better therapeutic outcomes .

Toxicological Studies

Research has also examined the toxicological implications of GHB and its derivatives. A case report highlighted fatal intoxications linked to 1,4-butanediol, a precursor that metabolizes into GHB. Toxicological analysis revealed high concentrations of GHB in biological samples post-mortem, emphasizing the need for careful monitoring when using compounds related to GHB .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Clinical Use | Safety Profile |

|---|---|---|---|

| This compound | CNS depressant; GABA receptor agonist | Research applications | Limited data on toxicity |

| Sodium 4-Hydroxybutyrate | CNS depressant; GABA receptor agonist | Narcolepsy treatment | Risk of dependence; overdose |

| 1,4-Butanediol | Metabolizes to GHB | Recreational use | High toxicity risk |

属性

IUPAC Name |

sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGBKMMCQDZQOZ-LRDWTYOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)[O-])C([2H])([2H])C([2H])([2H])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678706 | |

| Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-53-4 | |

| Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。